![molecular formula C12H11ClN2OS B1463582 2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide CAS No. 1258639-64-3](/img/structure/B1463582.png)
2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide
Descripción general
Descripción
“2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide” is a compound with the molecular formula C12H11ClN2O2S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in its five-membered ring . Thiazole derivatives are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves various chemical techniques and computational chemistry applications . The specific synthesis process for “2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide” is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of “2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide” involves a phenyl ring oriented at certain angles with respect to the thiazole ring . The exact angles and other geometric features are not specified in the available literature.Chemical Reactions Analysis
Thiazole compounds, including “2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide”, can undergo various chemical reactions due to the aromaticity of the thiazole ring . These reactions may include donor-acceptor, nucleophilic, and oxidation reactions .Aplicaciones Científicas De Investigación
1. Anti-tubercular Compounds
- Summary of Application: Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity. These compounds have shown promising results in vitro and in vivo .
- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
- Results: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
2. Anti-inflammatory and Analgesic Activities
- Summary of Application: Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities .
- Methods of Application: The synthesis involved the reaction of appropriate aromatic acid with a compound in phosphorus oxychloride, followed by refluxing for 20 hours .
- Results: Some of the synthesized compounds showed significant anti-inflammatory and analgesic activities. Their ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard drugs, was low .
3. Anti-Tubercular Compounds
- Summary of Application: Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity. These compounds have shown promising results in vitro and in vivo .
- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
- Results: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
4. Anti-Inflammatory and Analgesic Activities
- Summary of Application: Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities .
- Methods of Application: The synthesis involved the reaction of appropriate aromatic acid with a compound in phosphorus oxychloride, followed by refluxing for 20 hours .
- Results: Some of the synthesized compounds showed significant anti-inflammatory and analgesic activities. Their ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard drugs, was low .
3. Anti-Tubercular Compounds
- Summary of Application: Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity. These compounds have shown promising results in vitro and in vivo .
- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
- Results: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
4. Anti-Inflammatory and Analgesic Activities
- Summary of Application: Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities .
- Methods of Application: The synthesis involved the reaction of appropriate aromatic acid with a compound in phosphorus oxychloride, followed by refluxing for 20 hours .
- Results: Some of the synthesized compounds showed significant anti-inflammatory and analgesic activities. Their ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard drugs, was low .
Propiedades
IUPAC Name |
2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c13-8-10(16)15-11(12-14-6-7-17-12)9-4-2-1-3-5-9/h1-7,11H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKQFWBIXDPHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=CS2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



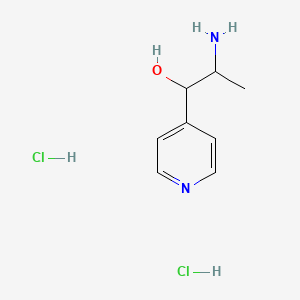
![Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride](/img/structure/B1463505.png)
![methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1463506.png)
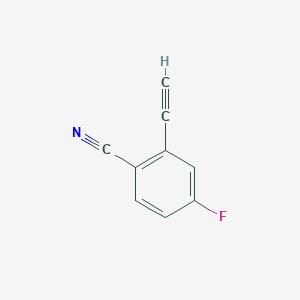
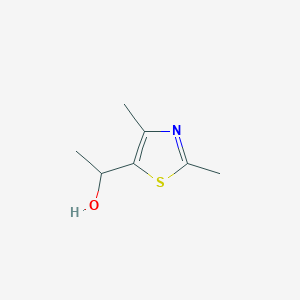
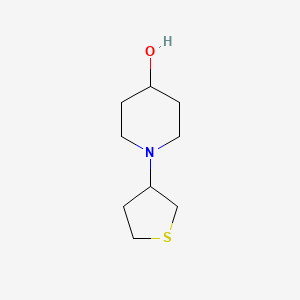
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1463511.png)
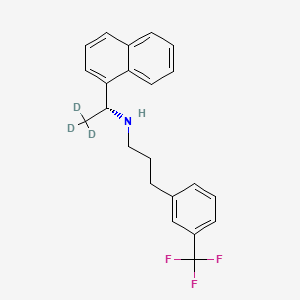
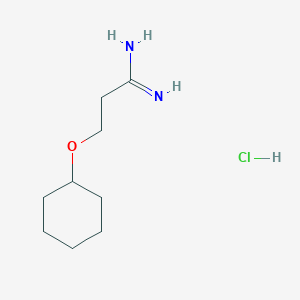
![Methyl 3-[3-(chlorosulfonyl)-4-methoxyphenyl]prop-2-enoate](/img/structure/B1463517.png)
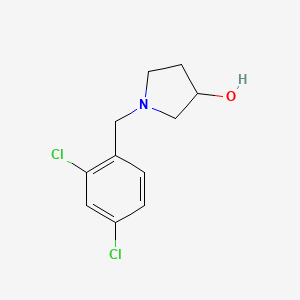
![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1463519.png)
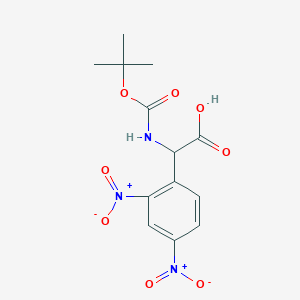
![2-({Benzyl[2-(benzyl{[(1R,2S)-2-carboxycyclohexyl]carbonyl}amino)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1463521.png)